molecular formula C9H11NO4 B1603070 Methyl 2-amino-4-hydroxy-5-methoxybenzoate CAS No. 848092-84-2

Methyl 2-amino-4-hydroxy-5-methoxybenzoate

Cat. No. B1603070
M. Wt: 197.19 g/mol
InChI Key: KVKBPICSIFDGGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-hydroxy-5-methoxybenzoate, also known as Methyl 2-amino-5-methoxy-4-hydroxybenzoate or MAMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzoic acid derivatives and has a molecular formula of C10H11NO4.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : Various synthesis processes involving similar compounds have been explored. For example, Wang Yu (2008) discussed the synthesis of a related compound, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, from 4-amino-2-hydroxybenzoic acid, highlighting the steps involved in producing complex molecules from simpler precursors Wang Yu (2008).
  • Photostability and Oxygen Interaction : A study by Soltermann et al. (1995) on similar benzoic acid derivatives, including methyl 2-methoxybenzoate, examined their ability to generate and quench singlet molecular oxygen, indicating their potential application in photostabilization Soltermann et al. (1995).

Pharmaceutical and Biological Research

  • Antimicrobial and Antitumor Activities : Compounds structurally related to Methyl 2-amino-4-hydroxy-5-methoxybenzoate have been studied for their antimicrobial and antitumor properties. For instance, Orjala et al. (1993) isolated prenylated benzoic acid derivatives from Piper aduncum leaves, which showed significant antibacterial and molluscicidal activities Orjala et al. (1993).
  • Metabolite Synthesis and Detection : The synthesis of metabolites of related compounds and their detection in biological samples have been explored. Maurich et al. (1994) synthesized a metabolite of metoclopramide, demonstrating the importance of these processes in drug metabolism studies Maurich et al. (1994).

Industrial Applications

  • Chemical Constituents in Plants : Studies have been conducted to isolate and identify chemical constituents in plants that contain similar compounds. Silva et al. (2008) identified various constituents, including 4-methoxybenzoic acid, from the leaves of Palicourea coriacea, demonstrating the role of such compounds in natural product chemistry Silva et al. (2008).

properties

IUPAC Name

methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVKBPICSIFDGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630878
Record name Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-hydroxy-5-methoxybenzoate

CAS RN

848092-84-2
Record name Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 1 l Schlenk flask filled with argon, methyl 4benzyloxy-5-methoxy-2-nitrobenzoate (11.60 g, 36.6 mmol) and palladium on charcoal (1.17 g, 10% Pd, 1.1 mmol Pd) were combined and tetrahydrofuran (250 mL) was added. The argon was replaced with hydrogen (1 bar), and the mixture was vigorously stirred at r.t. until completion of the reaction. The palladium was separated by filtration through a pad of celite and the solvent was removed to obtain methyl 2-amino-4-hydroxy-5-methoxybenzoate (6.56 g, 36.0 mmol, 98%) which was used without further purification LC/ESI-MS: m/z=166 [M−CH4O+H]+; Rt=2.17 min.
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 2
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 3
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 4
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 5
Methyl 2-amino-4-hydroxy-5-methoxybenzoate
Reactant of Route 6
Methyl 2-amino-4-hydroxy-5-methoxybenzoate

Citations

For This Compound
4
Citations
SG Koenig, R Angelaud, CM Crittenden… - … Process Research & …, 2022 - ACS Publications
The synthetic strategies for two distinct but related linker-toxins 1 and 2 were reconfigured in order to devise an efficient and unified supply chain for both compounds. This involved …
Number of citations: 2 pubs.acs.org
W Cheng, Y Yuan, N Qiu, P Peng, R Sheng… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of 4-anilinoquinazoline derivatives (19a–19t) were designed and synthesized through incorporation of the 2-nitroimidazole moiety into the 4-anilinoquinazoline scaffold …
Number of citations: 25 www.sciencedirect.com
A Kamal, N Markandeya, N Shankaraiah… - … A European Journal, 2009 - Wiley Online Library
Aluminium and gadolinium triflates catalyze the chemoselective reduction of aromatic azides to the corresponding amines in combination with sodium iodide. This mild chemoselective …
N Shankaraiah, N Markandeya… - …, 2009 - thieme-connect.com
An efficient and inexpensive method using microwave-assisted irradiation with Ni 2 B for the syntheses of aromatic amines, pyrrolobenzodiazepines as well as pyrroloquinazolinones …
Number of citations: 19 www.thieme-connect.com

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